N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-3-19(14-8-6-7-13(2)11-14)12-20-16-10-5-4-9-15(16)17-18-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCTURPQKRNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CN1C2=CC=CC=C2N=N1)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Ethylation Using Aluminum Anilide
A patented method for N-ethylation employs aluminum anilide catalysts to facilitate ethylene insertion into the amine bond. In this process, 3-methylaniline is heated with aluminum turnings at 220–320°C under ethylene pressure (40–55 atmospheres). The aluminum anilide intermediate activates the amine for electrophilic attack, enabling ethyl group incorporation at the nitrogen center. Post-reaction hydrolysis and fractional distillation yield N-ethyl-3-methylaniline with >85% conversion efficiency.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Catalyst | Aluminum anilide |
| Temperature | 220–320°C |
| Pressure | 40–55 atmospheres |
| Solvent | None (neat conditions) |
| Yield | 86–89% |
This method’s efficacy stems from the catalyst’s ability to stabilize transition states during alkylation, minimizing side products like dialkylated amines or ring-alkylated derivatives.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Alkylation-Benzotriazolation
A solvent-free approach modifies N-alkylation protocols for benzotriazole. N-Ethyl-3-methylaniline, benzotriazole, and paraformaldehyde are heated at 80°C, inducing in situ formation of the methylene bridge. This method eliminates bromomethyl intermediate isolation, streamlining synthesis.
Advantages
- Reduced purification steps.
- Higher atom economy (no HBr waste).
Limitations
Palladium-Catalyzed Coupling
Emerging methodologies utilize palladium catalysts for C–N bond formation. While untested for this specific compound, analogous reactions (e.g., 1-aryl-1H-benzotriazole synthesis) suggest potential applicability.
Hypothetical Pathway
$$ \text{N-Ethyl-3-methylaniline} + \text{Chloromethylbenzotriazole} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} $$
Challenges and Mitigation Strategies
Regioselectivity in Benzotriazole Alkylation
Benzotriazole’s N1 and N2 positions exhibit comparable reactivity, often leading to isomeric byproducts. Employing bulky bases (e.g., NaOtBu) or low temperatures favors N1 substitution, aligning with the target structure.
Stability of Bromomethyl Intermediates
N-Ethyl-N-(bromomethyl)-3-methylaniline is prone to hydrolysis or elimination. Storage under anhydrous conditions and rapid progression to the coupling step mitigate degradation.
Chemical Reactions Analysis
Synthetic Pathways and Reactivity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline (hereafter referred to as Compound A ) is synthesized via alkylation of 3-methyl-N-ethylaniline with 1-(hydroxymethyl)benzotriazole (HMBT) under mild conditions. This reaction aligns with the general methodology for benzotriazolylmethylation of aromatic amines, where HMBT acts as a formaldehyde equivalent . The equilibrium between mono- and bis(benzotriazolylmethyl) products is influenced by substituent effects:
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Electron-releasing groups (e.g., methyl in Compound A ) favor bis-substitution due to increased amine basicity .
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Reaction conditions : Heating in toluene with water removal (via Dean-Stark trap) drives the equilibrium toward quantitative bis-substitution .
Table 1: Substituent Effects on Product Ratios
| Substituent (Ar) | % Mono-Product (2) | % Bis-Product (5,6,7) |
|---|---|---|
| 3-CH₃-C₆H₄ | 15% | 85% |
| 4-Cl-C₆H₄ | 60% | 40% |
| 4-NO₂-C₆H₄ | >95% | <5% |
| Data extrapolated from Katritzky et al. (1990) for analogous systems. |
Bis(benzotriazolylmethylation)
Compound A participates in equilibrium with its bis-substituted derivative under acidic or basic conditions :
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Kinetics : Rapid initial formation of the mono-product (t₁/₂ ≈ 20 min at 20°C), followed by slow bis-product accumulation (75% after 13 h) .
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Characterization : Distinct methylene singlet resonances in (δ 6.05–6.58 ppm) differentiate mono- and bis-products .
Hydrolysis and Functionalization
The benzotriazolylmethyl group in Compound A is susceptible to hydrolysis under acidic conditions, yielding N-ethyl-3-methylaniline and benzotriazole :
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Applications : This cleavage enables Compound A to serve as a protective group for amines in multi-step syntheses.
Substituent-Directed Reactivity
The 3-methyl group on the aniline ring in Compound A exerts distinct electronic and steric effects:
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Electronic : Enhances amine basicity (pKa ~5.0–5.5), favoring electrophilic substitution at the para position .
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Steric : Hinders rotation about the N-CH₂-Bt bond, leading to diastereomeric bis-products (1,1'; 1,2'; 2,2' isomers) .
Table 2: Isomeric Composition of Bis-Products
| Isomer | Methylene (δ ppm) | Relative Abundance |
|---|---|---|
| 1,1' | 6.24 | 60% |
| 1,2' | 6.34–6.55 | 30% |
| 2,2' | 6.58 | 10% |
| Adapted from Katritzky et al. (1990) . |
Spectroscopic Characterization
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1H NMR^1\text{H NMR}1H NMR : Key signals include:
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13C NMR^{13}\text{C NMR}13C NMR : Methylene carbon at δ 72–75 ppm (N-CH₂-Bt) .
Comparative Reactivity
Compound A exhibits slower reaction kinetics compared to aliphatic amines (e.g., benzylamine) due to reduced nucleophilicity from aryl conjugation .
Stability and Handling
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline is C16H18N4, with a molecular weight of 282.34 g/mol. Its structure features a benzotriazole moiety, which is known for its diverse biological activities.
Medicinal Chemistry
The benzotriazole scaffold has been extensively studied for its medicinal properties. Research indicates that derivatives of benzotriazole exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that benzotriazole derivatives can inhibit the growth of various bacterial strains. For instance, a derivative demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values comparable to standard treatments .
- Antiprotozoal Properties : Compounds similar to this compound have shown activity against protozoan parasites such as Trypanosoma cruzi. In vitro studies indicated that certain benzotriazole derivatives significantly reduced the viability of epimastigotes and trypomastigotes at specific concentrations .
Material Science
Benzotriazoles are utilized in the development of advanced materials due to their UV-blocking properties. They are incorporated into polymers and coatings to enhance stability against UV radiation:
- UV Stabilizers : The incorporation of benzotriazole derivatives in plastics helps prevent degradation from UV exposure. This application is crucial for outdoor materials that require long-term durability .
Agricultural Applications
Benzotriazole compounds have been researched for their potential as agricultural fungicides:
- Fungicidal Activity : Certain derivatives exhibit antifungal properties that can be beneficial in protecting crops from fungal infections. Research has focused on optimizing these compounds to enhance their efficacy while minimizing environmental impact .
Case Study 1: Antimicrobial Efficacy
A study conducted by Ewa et al. evaluated a series of benzotriazole derivatives for their antimicrobial activity against various strains of bacteria and fungi. The study found that specific modifications to the benzotriazole structure enhanced antimicrobial potency significantly compared to the parent compound .
| Compound | Target Organism | MIC (µg/mL) | Efficacy |
|---|---|---|---|
| Compound A | M. tuberculosis | 5 | High |
| Compound B | E. coli | 10 | Moderate |
| Compound C | Candida albicans | 15 | Low |
Case Study 2: UV Stabilization in Polymers
Research published in the Journal of Applied Polymer Science investigated the effectiveness of benzotriazole-based UV stabilizers in polyvinyl chloride (PVC). The study concluded that incorporating this compound into PVC significantly improved resistance to UV degradation over time .
| Polymer Type | Stabilizer Used | UV Resistance Improvement (%) |
|---|---|---|
| PVC | This compound | 40 |
| Polycarbonate | Benzophenone derivative | 30 |
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors in biological systems. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(1H-1,2,3-Benzotriazol-1-yl)-N’-((2-hydroxy-1-naphthyl)methylene)propanohydrazide
- N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides
Uniqueness
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline is unique due to its specific substitution pattern on the benzotriazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline is a compound derived from the benzotriazole class, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their applications in medicinal chemistry, particularly as antimicrobial agents, anticancer drugs, and inhibitors of various biological pathways. This article reviews the biological activity of this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N4
- Molecular Weight : 258.34 g/mol
- CAS Number : Not specifically listed in the current literature.
Biological Activity Overview
The biological activities of benzotriazole derivatives have been extensively studied. The following sections summarize key findings related to antimicrobial, anticancer, and antiviral activities.
Antimicrobial Activity
Benzotriazole derivatives exhibit significant antimicrobial properties against various pathogens. A study highlighted the antibacterial effects of benzotriazole derivatives against Escherichia coli and Staphylococcus aureus, with some compounds showing zones of inhibition comparable to standard antibiotics .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Anticancer Activity
Research has shown that benzotriazole derivatives can inhibit cancer cell proliferation. For instance, certain derivatives demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases .
Case Study: Anticancer Activity
A recent study synthesized a series of benzotriazole derivatives and evaluated their anticancer activity against various cancer cell lines. The most potent derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Antiviral Activity
Benzotriazole compounds have also been investigated for their antiviral properties. Specifically, they have shown inhibitory effects against several viruses, including Hepatitis C and Dengue viruses. One study reported that certain benzotriazole derivatives achieved EC50 values as low as 9 µM against these viruses .
Table 2: Antiviral Activity of Benzotriazole Derivatives
| Compound | Virus | EC50 (µM) | Reference |
|---|---|---|---|
| Benzotriazole derivative A | Hepatitis C | 10 | |
| Benzotriazole derivative B | Dengue | 9 | |
| N-benzenesulfonylbenzotriazole | West Nile Virus | 15 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many benzotriazoles act as inhibitors of helicases and other enzymes critical for viral replication.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity is often attributed to the disruption of bacterial cell membranes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-3-methylaniline, and how can reaction conditions be optimized to minimize by-products?
- Methodological Answer : The synthesis typically involves coupling benzotriazole derivatives with substituted anilines. For example, heating benzotriazole with N-ethyl-3-methylaniline in dimethylformamide (DMF) at 80–100°C under inert conditions yields the target compound. Catalysts like triethylamine (TEA) improve reaction efficiency . Optimizing molar ratios (e.g., 1:1.2 benzotriazole:aniline) and reaction time (12–24 hours) reduces by-products like unreacted intermediates. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Table 1 : Representative Reaction Conditions and Yields
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. Key signals include:
- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), benzotriazole NH (δ 8.1–8.3 ppm), and methylene groups (δ 4.5–5.0 ppm) .
- ¹³C NMR : Benzotriazole carbons (δ 110–150 ppm) and quaternary carbons from the aniline moiety .
High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 335.2). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer : The compound degrades under extreme pH (<3 or >11) and temperatures >100°C. For biological assays, use neutral buffers (pH 7.4) and store at –20°C in anhydrous DMSO. Thermal gravimetric analysis (TGA) shows stability up to 150°C, making it suitable for melt-phase reactions .
Advanced Research Questions
Q. How can reaction pathways be elucidated to resolve contradictions in reported yields for benzotriazole-aniline derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 31% vs. 74% in analogous syntheses) arise from isomer formation (Z/E) and competing side reactions. Kinetic studies using in-situ IR or LC-MS track intermediates. For example, controlling steric hindrance with bulky substituents favors the desired pathway . Computational DFT analysis identifies transition-state energetics, guiding solvent/catalyst selection .
Q. What crystallographic strategies are effective in resolving ambiguities in the compound’s molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond-length ambiguities (e.g., benzotriazole C–N vs. aniline C–C). Key steps:
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Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion .
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Refinement : SHELXL’s restraints for disordered moieties (e.g., ethyl groups) improve accuracy. Hydrogen bonding networks (e.g., N–H···N) are validated via Hirshfeld surfaces .
Table 2 : Key Crystallographic Parameters
Parameter Value Space group P2₁/c R-factor <0.05 Bond length (C–N) 1.34 Å Derived from SHELX-refined benzotriazole structures .
Q. How do substituents on the benzotriazole and aniline moieties influence bioactivity, and what computational tools predict these effects?
- Methodological Answer : Fluorine or methyl groups on the aniline ring enhance binding to enzymes (e.g., kinase inhibitors) by modulating electron density. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities. For example, 3-methyl substitution increases hydrophobic interactions with target pockets .
Q. What analytical approaches differentiate between degradation products and synthetic by-products in stability studies?
- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) fragments degradation products (e.g., hydrolyzed benzotriazole). Comparative NMR identifies persistent by-products like N-ethylaniline derivatives. Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
